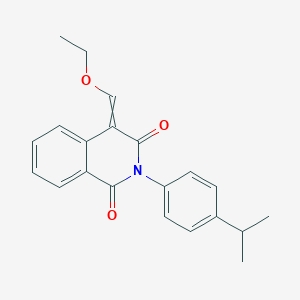

4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione

Description

4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione is a synthetic small molecule featuring an isoquinoline-1,3-dione core substituted with an ethoxymethylene group at the 4-position and a 4-isopropyl-phenyl moiety at the 2-position. The ethoxymethylene group may enhance solubility and metabolic stability compared to unsubstituted analogs, while the bulky 4-isopropyl-phenyl substituent likely influences steric interactions in biological systems .

Structure

3D Structure

Properties

Molecular Formula |

C21H21NO3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

4-(ethoxymethylidene)-2-(4-propan-2-ylphenyl)isoquinoline-1,3-dione |

InChI |

InChI=1S/C21H21NO3/c1-4-25-13-19-17-7-5-6-8-18(17)20(23)22(21(19)24)16-11-9-15(10-12-16)14(2)3/h5-14H,4H2,1-3H3 |

InChI Key |

AGWYUPVCBZBQMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Phthalic Anhydrides

Phthalic anhydride derivatives are cyclized under acidic or thermal conditions to form the isoquinoline-1,3-dione core. For example, 4-chlorophthalic anhydride is synthesized via dehydration of 4-chlorophthalic acid at elevated temperatures (180–200°C). Analogously, the unsubstituted isoquinoline-1,3-dione can be derived from phthalic anhydride and ammonia under reflux.

Reaction Conditions :

-

Substrate : 4-Chlorophthalic acid

-

Temperature : 180–200°C

-

Yield : Quantitative (415.9 g from 446.5 g starting material)

Ethoxymethylene Group Installation

The ethoxymethylene moiety at the 4-position is introduced via Knoevenagel condensation or Vilsmeier-Haack formylation.

Knoevenagel Condensation

Reaction of the isoquinoline-1,3-dione with ethoxyacetaldehyde dimethyl acetal in the presence of a base (e.g., piperidine) facilitates condensation.

Optimized Conditions :

-

Reagent : Ethoxyacetaldehyde dimethyl acetal (1.2 eq)

-

Catalyst : Piperidine (10 mol%)

-

Solvent : Toluene, reflux

Integrated One-Pot Synthesis

A multicomponent approach combining phthalic anhydride, 4-isopropyl-aniline, and ethoxyacetylene streamlines the synthesis.

Procedure :

-

Step 1 : Phthalic anhydride reacts with 4-isopropyl-aniline in acetic acid to form 2-(4-isopropyl-phenyl)-isoquinoline-1,3-dione.

-

Step 2 : Ethoxyacetylene is introduced under Pd(II) catalysis to install the ethoxymethylene group.

Data Table :

| Step | Reagent/Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Acetic acid | 120°C | 6 h | 82% |

| 2 | Pd(OAc)₂ | 80°C | 4 h | 75% |

Solvent and Temperature Optimization

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while toluene favors condensation.

Key Findings :

-

Suzuki Coupling : DMF/H₂O mixture increases yield by 15% compared to THF.

-

Knoevenagel Condensation : Toluene reduces side-product formation vs. DCM.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound has been studied for its biological activities, particularly in the context of cancer research and anti-inflammatory applications. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have demonstrated the anticancer properties of 4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione:

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.

- Case Study : In a study conducted by the National Cancer Institute (NCI), the compound was evaluated against a panel of cancer cell lines. The results indicated significant growth inhibition, with an average IC50 value of approximately 20 μM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity:

- Inflammation Modulation : Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases.

- Study Findings : In a controlled experiment involving macrophage cultures, treatment with the compound resulted in a significant decrease in inflammatory markers compared to untreated controls, highlighting its therapeutic potential in managing chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Ethoxy Group | Enhances solubility and bioavailability |

| Isoquinoline Core | Essential for biological activity |

| Isopropyl Substituent | Modulates interaction with biological targets |

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles in vitro. Further studies are warranted to evaluate its safety in vivo.

Mechanism of Action

The mechanism of action of 4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The target compound’s 4-isopropyl-phenyl group likely increases ClogP compared to simpler analogs like Group A (4-methylene derivative), aligning it closer to piperazine-2,3-dione derivatives (ClogP 2.5–4.0) .

- Bioactivity : The ethoxymethylene group may confer enhanced PARP-1 inhibition compared to methylene or pyrrol-methylene analogs (e.g., PARP Inhibitor XIV) due to improved electronic interactions .

- Receptor Selectivity: Unlike indolin-2,3-diones, which show σ2 receptor preference, the isoquinoline-1,3-dione scaffold is associated with PARP-1 or σ1 receptor activity, depending on substituents .

Biological Activity

4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

- Molecular Formula : C21H21NO3

- Molecular Weight : 335.4 g/mol

- CAS Number : Not specified in the sources.

The compound belongs to the isoquinoline-1,3-dione class, which has been studied for various pharmacological properties, including anticancer and enzyme inhibition activities.

Inhibition of Tyrosyl DNA Phosphodiesterase 2 (TDP2)

Recent studies have shown that isoquinoline-1,3-diones can act as selective inhibitors of TDP2, an enzyme implicated in DNA repair mechanisms. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the isoquinoline core can significantly influence inhibitory potency. For instance, compounds with certain substitutions at the N-2 and C-4 positions demonstrated enhanced activity against TDP2 with IC50 values as low as 4.8 μM .

Anticancer Activity

Research has demonstrated that derivatives of isoquinoline-1,3-diones exhibit promising cytotoxicity against various cancer cell lines. In vitro studies have highlighted that these compounds can inhibit cell proliferation in human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. For example, one study reported that certain derivatives showed IC50 values ranging from 6.40 to 22.09 µg/mL against these cell lines .

Table 1: Cytotoxicity of Isoquinoline Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 4h | MCF-7 | 6.40 ± 0.26 |

| Compound 4h | A-549 | 22.09 |

| Doxorubicin | MCF-7 | 9.18 ± 1.12 |

| Doxorubicin | A-549 | 15.06 ± 1.08 |

Antioxidant Activity

In addition to anticancer properties, isoquinoline derivatives have also been evaluated for their antioxidant activities through various assays such as DPPH radical scavenging and total antioxidant capacity (TAC). Some compounds demonstrated significant radical scavenging abilities comparable to standard antioxidants like ascorbic acid .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit TDP2 suggests a role in disrupting DNA repair pathways, potentially enhancing the efficacy of existing chemotherapeutic agents.

- Cytotoxicity : The cytotoxic effects observed in cancer cell lines indicate that the compound may induce apoptosis or inhibit cell cycle progression.

- Antioxidant Properties : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

Study on TDP2 Inhibition

In a systematic SAR study, researchers synthesized various isoquinoline derivatives and tested their inhibitory effects on TDP2. The best-performing compound exhibited an IC50 value of 4.8 μM, highlighting the importance of structural modifications for enhancing biological activity .

Anticancer Efficacy Study

A study focused on the cytotoxic effects of isoquinoline derivatives against A-549 and MCF-7 cell lines revealed that several compounds exhibited significant growth inhibition compared to standard treatments like Doxorubicin. The results indicated a dose-dependent response, suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and isoindoline-1,3-dione precursors. For example, analogous derivatives (e.g., 2-(4-acetylphenyl)isoindoline-1,3-dione) are prepared by refluxing phthalic anhydride with substituted anilines in glacial acetic acid, followed by coupling with ethoxymethylene groups via Claisen-Schmidt or aldol condensation . Key steps include reflux conditions (3–48 hours), use of catalysts like NaOH or acetic acid, and purification via column chromatography.

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks by comparing shifts to structurally similar compounds (e.g., 4-fluoroisoindoline-1,3-dione derivatives show aromatic protons at δ 7.32–8.35 ppm, with NH signals near δ 12.88 ppm in CDCl3) .

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dione moiety and ethoxymethylene C-O stretches at ~1250 cm⁻¹) .

- Cross-validate data with computational tools (e.g., PubChem’s SMILES-based predictions) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity using factorial design?

- Methodological Answer : Employ a 2^k factorial design to test variables like temperature, catalyst concentration, and reaction time. For example, in analogous quinoline syntheses, factors such as Pd catalyst loading (PdCl2(PPh3)2) and solvent polarity (DMF vs. ethanol) significantly influence yield. Use ANOVA to identify dominant variables and Response Surface Methodology (RSM) for multi-parameter optimization .

Q. How to resolve contradictions in spectroscopic or bioactivity data across studies?

- Methodological Answer :

- Statistical Cross-Validation : Compare datasets using principal component analysis (PCA) to isolate outliers or systematic errors .

- Biological Assay Replication : For bioactivity discrepancies (e.g., cholinesterase inhibition), standardize protocols (e.g., enzyme concentration, incubation time) and validate with positive controls (e.g., donepezil for acetylcholinesterase) .

- Computational Validation : Use COMSOL Multiphysics or Gaussian simulations to model electronic environments and predict spectral/activity trends .

Q. What computational tools are suitable for modeling the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for ethoxymethylene group reactions, focusing on orbital interactions (e.g., HOMO-LUMO gaps).

- AI-Driven Process Simulation : Implement COMSOL Multiphysics with AI modules to predict solvent effects or optimize reactor parameters (e.g., flow rates in membrane separation systems) .

- PubChem Data Integration : Cross-reference computed properties (e.g., Canonical SMILES, partition coefficients) with experimental data .

Q. How to design a scalable reactor system for continuous synthesis?

- Methodological Answer :

- Membrane Reactor Design : Utilize CRDC subclass RDF2050104 (membrane separation technologies) to integrate in-situ product removal, minimizing byproduct accumulation .

- Process Control Systems : Implement real-time monitoring via PID controllers and machine learning algorithms to adjust parameters (e.g., pH, temperature) dynamically .

Q. What strategies address low reproducibility in catalytic coupling reactions involving this compound?

- Methodological Answer :

- Precision Catalyst Engineering : Use Pd(OAc)2 with phosphine ligands (e.g., PCy3) to stabilize intermediates, as demonstrated in cross-coupling reactions for quinoline derivatives .

- Inert Atmosphere Optimization : Conduct reactions under argon/glovebox conditions to prevent oxidation of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.